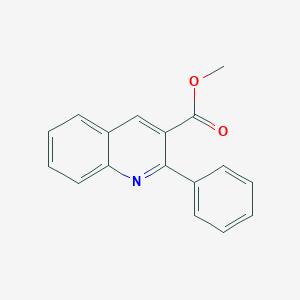

Methyl 2-phenylquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl 2-phenylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H13NO2/c1-20-17(19)14-11-13-9-5-6-10-15(13)18-16(14)12-7-3-2-4-8-12/h2-11H,1H3 |

InChI Key |

OKUDVGVDODBCIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis of Methyl 2 Phenylquinoline 3 Carboxylate

The construction of the polysubstituted quinoline (B57606) core of Methyl 2-phenylquinoline-3-carboxylate can be efficiently achieved through the Friedländer annulation . This classic condensation reaction involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a -CH2- group adjacent to an electron-withdrawing group). organicreactions.orgwikipedia.orgjk-sci.com

A plausible and direct synthetic route to this compound involves the acid- or base-catalyzed condensation of 2-aminobenzophenone (B122507) with methyl benzoylacetate . In this reaction, the active methylene group of methyl benzoylacetate reacts with the carbonyl group of 2-aminobenzophenone, followed by an intramolecular cyclization and dehydration to form the final quinoline ring system.

Plausible Friedländer Synthesis:

A representative reaction scheme for the synthesis of this compound via the Friedländer condensation of 2-aminobenzophenone and methyl benzoylacetate.

Below is a table outlining the components for this proposed synthesis.

| Role | Compound Name | Molecular Formula | Notes |

| Aryl Amine/Ketone | 2-Aminobenzophenone | C₁₃H₁₁NO | Provides the benzene (B151609) ring and the nitrogen atom for the quinoline core. |

| Active Methylene Compound | Methyl benzoylacetate | C₁₀H₁₀O₃ | Provides the atoms to form the pyridine (B92270) portion of the quinoline ring. |

| Catalyst | p-Toluenesulfonic acid | C₇H₈O₃S | An acid catalyst to facilitate the condensation and cyclization steps. wikipedia.org |

| Solvent | Ethanol (B145695) or Toluene | - | A suitable solvent to dissolve the reactants and facilitate the reaction. |

Chemical Reactions of Methyl 2 Phenylquinoline 3 Carboxylate

The reactivity of Methyl 2-phenylquinoline-3-carboxylate is dictated by its principal functional groups: the ester, the phenyl substituent, and the quinoline (B57606) core itself.

Hydrolysis: The methyl ester group can be easily hydrolyzed under acidic or basic conditions to yield the corresponding 2-phenylquinoline-3-carboxylic acid . This carboxylic acid derivative is a common target in synthetic campaigns as it can participate in a wider range of coupling reactions.

Reduction: The ester can be reduced to a primary alcohol, (2-phenylquinolin-3-yl)methanol , using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides another route to further functionalization.

Amidation: The ester can react with various amines to form the corresponding amides. This is a standard method for building more complex molecules and is often used in the synthesis of biologically active compounds.

Electrophilic Aromatic Substitution: The quinoline ring system can undergo electrophilic substitution reactions, such as nitration or halogenation. The substitution pattern is influenced by the existing substituents. The phenyl group at position 2 and the ester at position 3 will direct incoming electrophiles to specific positions on the benzo portion of the quinoline ring.

Computational Chemical Studies on Methyl 2 Phenylquinoline 3 Carboxylate Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives and other organic systems. nih.gov It offers a balance between computational cost and accuracy, making it well-suited for calculating the electronic structure and related properties of medium to large-sized molecules. nih.gov DFT methods are used to determine optimized geometries, analyze molecular orbitals, map electrostatic potentials, and predict spectroscopic and reactivity parameters, providing a comprehensive understanding of a molecule's intrinsic characteristics. nih.govbohrium.com

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For quinoline derivatives, DFT calculations are often employed to refine geometries obtained from experimental methods like X-ray crystallography or to predict structures for which no experimental data exists. mdpi.com

In a study on the closely related analog, phenyl quinoline-2-carboxylate, DFT geometry optimization was performed and compared to its single-crystal X-ray diffraction structure. mdpi.com The calculations revealed subtle but significant changes between the solid-state experimental structure and the optimized gas-phase structure. For instance, after DFT optimization, the dihedral angle between the quinoline and phenyl rings was found to decrease by approximately 8.4° to 9.5°, settling at 46.9(1)°. mdpi.com Conversely, the twist of the carboxylate group relative to the quinoline plane increased slightly. mdpi.com These differences highlight the influence of crystal packing forces in the solid state, which are absent in the theoretical gas-phase calculation. Such analyses are crucial for understanding the intrinsic structural preferences of the molecule, free from intermolecular interactions.

Table 1: Comparison of Selected Dihedral Angles for Phenyl Quinoline-2-Carboxylate (Analog)

| Parameter | Molecule A (Experimental, °) | Molecule B (Experimental, °) | Optimized (Calculated, °) |

| Dihedral Angle (Quinoline-Phenyl) | 55.3(1) | 56.4(1) | 46.9(1) |

Data sourced from a study on the analog compound, phenyl quinoline-2-carboxylate. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, and its energy is related to the molecule's nucleophilicity or ionization potential. libretexts.org The LUMO, conversely, acts as an electron acceptor, with its energy corresponding to electron affinity and electrophilicity. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and chemical reactions. researchgate.net

For the analog phenyl quinoline-2-carboxylate, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net The HOMO is typically localized over the quinoline ring system and the phenyl group, indicating these are the primary sites for electrophilic attack. The LUMO is also distributed across the π-system of the molecule. The calculated energy gap provides insight into the electronic transitions, which can be correlated with experimental UV-Vis spectra. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Phenyl Quinoline-2-Carboxylate (Analog)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.44 |

| LUMO | -1.54 |

| Energy Gap (ΔE) | 4.90 |

Data sourced from a study on the analog compound, phenyl quinoline-2-carboxylate. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Red areas indicate negative potential, corresponding to electron-rich regions (e.g., lone pairs) that are susceptible to electrophilic attack. Blue areas denote positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. dergi-fytronix.com

For Methyl 2-phenylquinoline-3-carboxylate, the MEP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen atom of the ester group and, to a lesser extent, the nitrogen atom of the quinoline ring, due to the presence of lone pair electrons. These sites represent the most likely centers for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those attached to the aromatic rings. This detailed charge landscape helps in understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.netdergi-fytronix.com

Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2

Chemical Potential (μ) = (E_HOMO + E_LUMO) / 2

Electronegativity (χ) = -μ

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

High chemical hardness and a low softness value indicate high stability and low reactivity. The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. These descriptors are instrumental in comparing the reactivity of different molecules within a series. nih.gov

Table 3: Calculated Global Reactivity Descriptors for Phenyl Quinoline-2-Carboxylate (Analog)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.45 |

| Chemical Potential (μ) | -3.99 |

| Electronegativity (χ) | 3.99 |

| Electrophilicity Index (ω) | 3.25 |

Values calculated using the HOMO/LUMO energies from Table 2 for the analog compound. researchgate.net

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. growingscience.comresearchgate.net By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). mdpi.com Studies on quinoline derivatives have shown a good correlation between the electronic transitions predicted by TD-DFT, often corresponding to HOMO→LUMO transitions, and the absorption bands observed experimentally. bohrium.commdpi.com

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Although often systematically overestimated, these calculated frequencies can be scaled to provide a reliable assignment of experimental IR bands. Similarly, NMR chemical shifts can be calculated with good accuracy, providing another layer of structural confirmation.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating transition states (the energy maxima along a reaction coordinate) and intermediates, thereby providing a detailed, step-by-step view of the reaction pathway.

For instance, in reactions involving quinoline derivatives, DFT calculations can be used to determine the most likely site of attack for a reagent. A study on the methylation of a related methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate system used DFT calculations to interpret the observed regioselectivity. mdpi.com By calculating the geometry and electronic structure of the intermediate anion, researchers could rationalize why methylation occurs preferentially at certain positions (e.g., S-alkylation vs. O- or N-alkylation). The calculations showed that the direction of the reaction was in good agreement with the computed electron distribution and stability of possible intermediates. mdpi.com This approach is invaluable for understanding and predicting the outcomes of complex organic reactions, guiding the synthesis of specific target molecules.

Free Energy Profiles and Transition State Determination for Synthetic Pathways

The synthesis of the quinoline core, often achieved through reactions like the Friedländer annulation, involves a series of chemical transformations. nih.govrsc.org Computational studies can elucidate the intricate details of these reaction mechanisms by mapping the potential energy surface. By calculating the free energy of reactants, intermediates, transition states, and products, a comprehensive free energy profile can be constructed.

Density Functional Theory (DFT) is a common method for these calculations, providing insights into the thermodynamics and kinetics of the reaction. nih.gov The determination of transition states—the highest energy points along the reaction coordinate—is critical for understanding the reaction rate. The activation energy (the energy difference between the reactants and the transition state) dictates how fast the reaction proceeds. For a multi-step synthesis, identifying the rate-determining step, which has the highest activation energy, is a key objective. nih.gov

For the synthesis of this compound, a hypothetical free energy profile for a proposed pathway, such as the acid-catalyzed condensation of a 2-aminobenzophenone (B122507) with methyl acetoacetate (B1235776), could be calculated. This would reveal the energies of key intermediates and the barriers to their interconversion.

Table 1: Hypothetical Free Energy Data for a Proposed Synthetic Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| R | Reactants (2-aminobenzophenone + methyl acetoacetate) | 0.0 |

| TS1 | First Transition State (Initial Adduct Formation) | +15.2 |

| INT1 | C-C Bond Formation Intermediate | -5.4 |

| TS2 | Second Transition State (Cyclization) | +22.5 (Rate-Determining) |

| INT2 | Cyclized Intermediate | -12.8 |

| TS3 | Third Transition State (Dehydration) | +18.9 |

| P | Product (this compound) | -25.0 |

Note: Data are illustrative and represent typical values for such a reaction.

Theoretical Prediction of Reaction Selectivity and Intermediates

Computational modeling is instrumental in predicting the selectivity of chemical reactions, especially when multiple products can be formed. In the synthesis of substituted quinolines, issues of regioselectivity can arise. For instance, in the reaction of an unsymmetrical ketone, two different cyclization products might be possible.

Theoretical calculations can predict the favored product by comparing the activation energies of the competing pathways. The pathway with the lower activation energy barrier will be the kinetically preferred one, leading to the major product. DFT calculations of the electron distribution and orbital energies of reactants can also provide clues about their reactivity and the most likely sites for bond formation. mdpi.com

The investigation of reaction intermediates is another key aspect. While some intermediates may be too transient to be observed experimentally, computational methods can predict their structures and energies. nih.gov For the synthesis of this compound, theoretical studies could confirm the structures of proposed intermediates, such as enamines or imines formed during the reaction cascade, and evaluate their stability.

Table 2: Predicted Structures of Key Reaction Intermediates

| Intermediate | Description | Key Predicted Structural Features |

|---|---|---|

| Enamine | Formed from methyl acetoacetate and the amine catalyst. | Planar enamine moiety, conjugation with the ester group. |

| Iminium Ion | Formed after condensation of the aminobenzophenone. | Positive charge localized on the nitrogen atom. |

| Cyclized Adduct | The initial product of the intramolecular cyclization. | Formation of a new six-membered ring containing nitrogen. |

Note: This table describes hypothetical intermediates based on common mechanisms for quinoline synthesis.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape at a given temperature.

For this compound, a key structural feature is the dihedral angle between the quinoline ring and the phenyl group at the 2-position. This angle is not fixed and can rotate, leading to different conformers. MD simulations can predict the most stable conformations and the energy barriers between them. The results of these simulations are often visualized as a distribution of dihedral angles sampled over the course of the simulation.

The planarity of the quinoline ring system itself can also be assessed. While generally planar, minor puckering or deviations can occur, and MD simulations can quantify these fluctuations through metrics like the Root Mean Square Fluctuation (RMSF) of atomic positions. researchgate.net

Table 3: Illustrative Results from a Molecular Dynamics Simulation

| Parameter | Description | Predicted Value/Range |

|---|---|---|

| Dihedral Angle (Quinoline-Phenyl) | The angle of twist between the two aromatic rings. | Bimodal distribution, peaks at ~55° and ~125°. nih.gov |

| Ester Conformation | Orientation of the methyl carboxylate group. | Predominantly anti-periplanar conformation relative to the quinoline C3-C4 bond. |

| Quinoline Ring RMSD | Root Mean Square Deviation from the average planar structure. | < 0.1 Å, indicating high rigidity. nih.gov |

Note: Values are based on typical findings for similar 2-phenylquinoline (B181262) structures and serve as an illustration.

Development of Novel Methodologies for Quinoline-3-carboxylate Synthesis

The quest for efficient, regioselective, and environmentally benign methods for the synthesis of quinoline-3-carboxylates is an active area of research. Traditional methods such as the Friedländer and Combes syntheses are continuously being refined, while new catalytic systems and reaction pathways are being developed to access diverse substitution patterns. pharmaguideline.com

Recent innovative approaches have moved beyond classical condensation reactions, employing transition-metal catalysis and novel annulation strategies. These modern methods offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Key Methodologies for Quinoline-3-carboxylate Synthesis

| Methodology | Reactants | Catalyst/Reagent | Key Features | Reference |

| Rh(II)-Catalyzed Cyclopropanation/Ring Expansion | Indoles and halodiazoacetates | Rh(II) catalysts (e.g., Rh₂(esp)₂) | Mild reaction conditions; good to high yields; proceeds via a proposed cyclopropanation of the indole (B1671886) C2-C3 bond followed by ring expansion. | beilstein-journals.orgnih.govresearchgate.net |

| Pummerer Reaction-Enabled Annulation | Anilines and amino acids (aspartates) | I₂-DMSO system | A modular [3+2+1] annulation strategy where DMSO acts as a C1 synthon and the amino acid provides a C2 synthon. | organic-chemistry.org |

| Transition Metal-Catalyzed C-H Activation | Aniline (B41778) derivatives and alkynyl esters | Rhodium catalysts | Regioselective synthesis through ortho-C-H bond activation of the aniline and subsequent cyclization. | mdpi.com |

| Friedländer Synthesis | o-aminobenzaldehydes or o-aminoaryl ketones and compounds with an α-methylene group | Base (e.g., NaOH) or acid catalysis | A classical and widely used method for constructing the quinoline core. | pharmaguideline.com |

A pertinent example of a novel approach is the rhodium(II)-catalyzed reaction between indoles and halodiazoacetates, which furnishes ethyl quinoline-3-carboxylates in high yields under mild conditions. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of a cyclopropane (B1198618) intermediate at the 2- and 3-positions of the indole, which then undergoes ring-opening and elimination to form the quinoline ring system. beilstein-journals.org Another innovative strategy involves a Pummerer reaction-enabled formal [3+2+1] annulation. organic-chemistry.org In this method, an acidic iodine-DMSO system facilitates the reaction between anilines and aspartates to produce alkyl quinoline-3-carboxylates. organic-chemistry.org

Transition-metal-catalyzed C-H activation has also emerged as a powerful tool. For instance, rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com These advanced methods highlight the continuous evolution of synthetic strategies toward more efficient and versatile protocols for accessing the quinoline-3-carboxylate scaffold.

Based on established synthetic principles like the Friedländer synthesis, a plausible route to this compound involves the condensation of a 2-aminoaryl ketone with a β-keto ester. Specifically, the reaction would utilize 2-aminobenzophenone and a methyl ester of an appropriate β-keto acid in the presence of a suitable catalyst.

Exploration of Complex Heterocyclic Systems Featuring the Quinoline-3-carboxylate Moiety

The quinoline-3-carboxylate scaffold is not only a target for synthesis but also a versatile starting material for the construction of more elaborate and polycyclic heterocyclic systems. The functional groups on the quinoline ring, particularly the carboxylate ester, provide reactive handles for subsequent chemical transformations, including cyclization and fusion reactions.

The development of fused heterocyclic systems is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. arsdcollege.ac.in The quinoline-3-carboxylate moiety can be strategically manipulated to build additional rings, leading to novel molecular frameworks with potentially enhanced biological or material properties.

Examples of Complex Heterocyclic Systems Derived from Quinoline-3-carboxylates

| Fused System Type | Synthetic Strategy | Starting Material | Significance | Reference |

| Pyrazolo[4,3-c]quinolin-4(5H)-ones | Cyclization of N-alkylated quinolinones with hydrazine (B178648) hydrate. | N-alkylated 2-quinolinone-3-carbonitriles (derived from the corresponding carboxylate) | A novel heterocyclic ring system with potential immunomodulating activity. | mdpi.com |

| Thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones | Intramolecular cyclization of 2-chloro-3-heteryl-aminocarbonylquinolines. | 7-substituted 2-chloroquinoline-3-carbonyl chlorides | Tetracyclic systems evaluated for antimicrobial properties. | pharmaguideline.com |

| Pyrido[1',2':1,2]pyrimido[4,5-b]quinolin-6-ones | Heating 2-chloro-3-heteryl-aminocarbonylquinolines in DMF. | 7-substituted 2-chloroquinoline-3-carbonyl chlorides | Fused polycyclic systems with potential biological activity. | pharmaguideline.com |

| Benzoxepino[3,4-b]quinolin-13(6H)-ones | Intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)quinoline-3-carboxylic acids. | Ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate | A tetracyclic-fused system combining quinoline and benzoxepine (B8326511) frameworks. | researchgate.net |

Research has demonstrated the conversion of quinoline-3-carboxylate derivatives into various fused systems. For example, 2-chloroquinoline-3-carbonyl chlorides, which can be derived from the corresponding carboxylic acids, serve as precursors for tetracyclic systems like thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones and pyrido[1',2':1,2]pyrimido[4,5-b]quinolin-6-ones. pharmaguideline.com These reactions typically involve nucleophilic substitution at the 2-position followed by intramolecular cyclization.

Another approach involves the intramolecular Friedel-Crafts acylation of appropriately substituted quinoline-3-carboxylic acids to form polycyclic fused systems, such as benzoxepino[3,4-b]quinolin-13(6H)-ones. researchgate.net Furthermore, the strategic placement of functional groups allows for ring expansion reactions; for instance, indole can be converted to quinoline, demonstrating the interconversion possibilities between related heterocyclic systems. arsdcollege.ac.in These examples underscore the utility of the quinoline-3-carboxylate core as a versatile platform for accessing a wide range of complex and potentially bioactive heterocyclic architectures. thesciencein.org

Physicochemical Properties

Established Cyclization Reactions and Their Mechanistic Insights

The construction of the quinoline (B57606) ring system has been a subject of extensive research, leading to the development of several named reactions. The Friedländer synthesis and the Doebner-Miller reaction are two of the most fundamental and versatile methods for assembling polysubstituted quinolines. eurekaselect.comorganicreactions.org

Friedländer Condensation Approaches

The Friedländer synthesis, first described in 1882, is a straightforward and widely used method for generating quinolines. eurekaselect.comorganicreactions.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically facilitated by acid or base catalysis. organicreactions.orgresearchgate.netresearchgate.net

A key variation for the synthesis of the target compound, this compound, involves the reaction of a 2-aminobenzophenone (B122507) with a β-ketoester, such as methyl acetoacetate (B1235776). This approach directly installs the phenyl group at the 2-position and the carboxylate group at the 3-position of the quinoline core.

For instance, the synthesis of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has been achieved through the microwave-assisted reaction of 2-amino-5-chlorobenzophenone (B30270) and methyl acetoacetate using concentrated HCl as a catalyst. nih.gov This demonstrates the utility of substituted aminobenzophenones in creating structurally diverse quinoline-3-carboxylates. The general applicability of the Friedländer reaction allows for the synthesis of a wide range of polysubstituted quinolines by varying the substituents on both the 2-aminoaryl ketone and the active methylene (B1212753) compound. eurekaselect.com

Table 1: Examples of Friedländer Synthesis for Quinoline-3-Carboxylate Analogs

| 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Amino-5-chlorobenzophenone | Methyl acetoacetate | Conc. HCl (Microwave) | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | nih.gov |

| 2-Aminophenyl methyl ketone | Ethyl acetoacetate | Neodymium(III) nitrate (B79036) hexahydrate | Ethyl 2,4-dimethylquinoline-3-carboxylate | organic-chemistry.org |

| 1-(2-Amino-5-iodophenyl)ethanone | Ethyl 4-chloro-3-oxobutanoate | Chlorotrimethylsilane (TMSCl) | Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate | researchgate.net |

Traditionally, the Friedländer synthesis has been carried out under harsh acidic or basic conditions at high temperatures. organic-chemistry.orgacs.org However, significant efforts have been directed towards developing milder and more efficient catalytic systems. A variety of catalysts have been explored, including Brønsted acids, Lewis acids, and ionic liquids. eurekaselect.com

Acid Catalysts: Simple Brønsted acids like hydrochloric acid (HCl) and p-toluenesulfonic acid are effective but can require high temperatures. nih.govwikipedia.org

Lewis Acids: A range of Lewis acids have been shown to catalyze the Friedländer reaction, offering improved yields and milder conditions. wikipedia.org Nickel(II) chloride, for example, has been used in the synthesis of quinoline derivatives. nih.gov Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] has been employed as an efficient catalyst for the condensation of 2-aminophenyl ketones with α-methylene ketones in ethanol (B145695) at room temperature, providing quinolines in good to excellent yields. organic-chemistry.org

Cerium Ammonium (B1175870) Nitrate (CAN): Cerium(IV) ammonium nitrate (CAN) has emerged as an excellent and general catalyst for the Friedländer reaction. acs.orgnih.gov It allows for the synthesis of polysubstituted quinolines in high yields under mild conditions, avoiding the harsh traditional methods. acs.orgnih.gov A key advantage of CAN is its effectiveness in promoting the reaction for a wide variety of substrates, including those used in the synthesis of pharmacologically significant compounds. nih.gov Typically, a catalytic amount (e.g., 10 mol%) is sufficient to achieve high yields at ambient temperatures. nih.govrsc.org

Reaction conditions are optimized by screening different catalysts, solvents, and temperatures. For example, in the neodymium(III) nitrate catalyzed synthesis, ethanol was found to be a suitable solvent, and the reaction proceeds efficiently at room temperature. organic-chemistry.org Microwave irradiation has also been used to accelerate the reaction, as seen in the HCl-catalyzed synthesis of a Methyl 4-phenylquinoline-3-carboxylate derivative. nih.gov

Table 2: Comparison of Catalytic Systems for Friedländer Synthesis

| Catalyst | Typical Conditions | Advantages | Reference(s) |

|---|---|---|---|

| Brønsted Acids (e.g., HCl, p-TsOH) | High temperature, reflux | Readily available, inexpensive | nih.govwikipedia.org |

| Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) | Room temperature, ethanol | Mild conditions, high yields, operational simplicity | organic-chemistry.org |

| Cerium Ammonium Nitrate (CAN) | Ambient temperature, 10 mol% | Mild conditions, excellent yields, general applicability | acs.orgnih.govnih.gov |

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis. wikipedia.org The exact pathway can depend on the reaction conditions (acidic vs. basic).

Aldol (B89426) Condensation First: In the first mechanism, the reaction initiates with an aldol-type condensation between the 2-amino substituted carbonyl compound and the active methylene compound. This is often the rate-limiting step. The resulting aldol adduct then undergoes an intramolecular cyclization and dehydration (elimination of a water molecule) to form an unsaturated carbonyl intermediate. A final dehydration via imine formation leads to the aromatic quinoline ring. wikipedia.org

Schiff Base Formation First: In the second proposed mechanism, the initial step is the formation of a Schiff base (an imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of the other reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product. wikipedia.org

Under acidic conditions, the reaction can be thermodynamically controlled, leading to the more substituted and stable product. youtube.com Conversely, basic conditions may favor a kinetically controlled pathway. youtube.com The choice of catalyst and conditions can thus influence the regioselectivity of the reaction when unsymmetrical ketones are used.

Doebner-Miller Reaction Protocols

The Doebner-Miller reaction is another cornerstone in quinoline synthesis, often considered a modification of the Skraup synthesis. wikipedia.orgnih.gov It typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com

The Doebner-Miller reaction is fundamentally a multi-component reaction, especially in its Beyer variation, where the α,β-unsaturated carbonyl compound is generated in situ from the aldol condensation of two carbonyl compounds (aldehydes or ketones). wikipedia.org This one-pot nature makes it a powerful tool for building molecular diversity.

A classic example involves the reaction of an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids, a process known as the Doebner reaction. nih.govnih.govwikipedia.org While not directly producing 3-carboxylates, this highlights the multicomponent strategy for accessing carboxy-substituted quinolines. A more relevant variation for the general quinoline skeleton is the reaction of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions to yield 2- and/or 4-substituted quinolines. nih.gov The reaction is catalyzed by Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid. wikipedia.org The mechanism is complex and still a subject of discussion but involves conjugate addition of the aniline to the unsaturated system, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.org

Influence of Catalysts and Reaction Media

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a cornerstone of quinoline synthesis. nih.govnih.gov The efficiency, selectivity, and environmental impact of this reaction are profoundly influenced by the choice of catalyst and reaction medium. nih.gov

A wide array of catalytic systems has been explored to optimize the Friedländer synthesis. nih.gov Metal salt Lewis acids, in particular, have been shown to be effective. rsc.org In a study examining various metal halides, tetrafluoroborates, perchlorates, and triflates, Indium(III) triflate (In(OTf)₃) was identified as a highly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions. rsc.org This catalyst demonstrated broad applicability with differently substituted 2-aminoarylketones and various carbonyl compounds, affording the desired quinolines in high yields (75–92%). rsc.org Other Lewis acids like bismuth triflate (Bi(OTf)₃) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have also been successfully employed. researchgate.net

Beyond traditional Lewis acids, innovative catalytic systems are continuously being developed. nih.gov These include nanocatalysts, such as nano Fe₃O₄@SiO₂-SO₃H, which offer high activity and reusability. nih.gov This particular catalyst, used at 0.05 equivalents, facilitated the reaction at 110 °C, yielding the product in 91% after 45 minutes. nih.gov Another core-shell nanocatalyst, Fe₃O₄@SiO₂–APTES-TFA, achieved a 96% yield in just 5 minutes at 100 °C under solvent-free conditions. nih.gov

The reaction medium also plays a critical role. While many procedures utilize solvent-free conditions, others have explored more environmentally benign solvents like water. researchgate.net Furthermore, unconventional reaction media such as ionic liquids have been shown to act as efficient catalysts, sometimes under solvent-free conditions at moderate temperatures. nih.govnih.gov For instance, a Brønsted acidic ionic liquid, 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid, catalyzed the reaction to 90% yield in 15 minutes at 50 °C. nih.gov Recent advancements even include the use of electrosynthesis in charged microdroplets, which dramatically accelerates the reaction on a millisecond timescale at ambient temperature without added acid. nih.govrsc.org

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| In(OTf)₃ | Solvent-free | 75-92 | rsc.org |

| Fe₃O₄@SiO₂-SO₃H (nanocatalyst) | 110 °C, 45 min | 91 | nih.gov |

| Fe₃O₄@SiO₂–APTES-TFA (nanocatalyst) | 100 °C, 5 min, solvent-free | 96 | nih.gov |

| Acidic Ionic Liquid | 50 °C, 15 min, solvent-free | 90 | nih.gov |

Pfitzinger Reaction Analogues for Carboxylate Derivatives

The Pfitzinger reaction, discovered in the late 19th century, is a fundamental method for preparing substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound under basic conditions. researchgate.netwikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization of the corresponding enamine and dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

This reaction has been widely applied in the synthesis of various bioactive molecules and drug intermediates. researchgate.net Modifications to the original Pfitzinger reaction have expanded its scope. researchgate.net For example, the reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids in what is known as the Halberkann variant. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of complex, fused heterocyclic systems. In one application, novel precursors for the Pfitzinger reaction were first synthesized through a Japp–Klingemann reaction followed by Fischer-indolization to create pyrazolo-fused carbazolones. ias.ac.in These complex ketones were then reacted with isatin in an alkaline medium to afford the corresponding quinoline-4-carboxylic acid derivatives fused to the carbazole (B46965) framework. ias.ac.in This demonstrates how the Pfitzinger reaction can be integrated into multi-step syntheses to build intricate molecular architectures. ias.ac.in

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin | Carbonyl Compound (Ketone/Aldehyde) | Base (e.g., KOH) | Substituted quinoline-4-carboxylic acid | wikipedia.org |

| N-Acyl Isatin | Base | Base | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

| Tetrahydropyrazolo[4,3-b]carbazol-6(1H)-one | Isatin | Alkali | Pyrazolo-carbazole fused quinoline carboxylic acid | ias.ac.in |

Contemporary and Mechanistically-Driven Synthetic Routes

Modern synthetic efforts have moved towards developing novel, efficient, and mechanistically unique pathways to quinoline-3-carboxylates and their analogues, often leveraging radical chemistry and elegant rearrangement reactions.

Radical-Mediated Cyclization Pathways

Radical-mediated cyclizations have emerged as a powerful tool for quinoline synthesis. A notable strategy involves the photocatalytic generation of imine radicals, which can then undergo intramolecular cyclization. chemrxiv.org This approach allows for divergent synthesis, where two different product isomers can be obtained from a single substrate by carefully controlling the reaction conditions. chemrxiv.org

Specifically, photochemically generated imine radicals can participate in an intramolecular Michael addition (a nucleophilic 1,4-addition), which, following a novel rearrangement, produces 3,4-disubstituted quinolines. chemrxiv.org This pathway is favored when an inorganic base is used. chemrxiv.org Conversely, if an organic base is employed, the same imine radical can be directed through an intramolecular anti-Michael addition (an electrophilic 1,3-addition) to furnish 2,3-disubstituted quinolines. chemrxiv.org This dual reactivity highlights the ability to manipulate radical reaction pathways to achieve distinct structural outcomes. chemrxiv.org Other methods have also utilized Michael addition as a key step, for example, in a Lewis acid-promoted cascade involving indoles and enone-tethered imines to form tetrahydroquinolines, which are then aromatized. acs.org

The success of the divergent synthesis described above hinges on the ability to regulate the duality of the free radical intermediate. chemrxiv.org The nucleophilic or electrophilic character of a radical is not solely determined by its intrinsic structure but can be modulated by the reaction environment. chemrxiv.org

In the synthesis of polysubstituted quinolines from a single substrate, the choice of base is the critical factor that switches the radical's behavior. chemrxiv.org The use of an inorganic base facilitates a nucleophilic 1,4-addition (Michael addition). chemrxiv.org In contrast, an organic base promotes an electrophilic 1,3-addition (anti-Michael addition). chemrxiv.org This control over the electrophilic/nucleophilic bias of the radical intermediate by simply altering the type of base provides a powerful method for improving the efficiency and diversity of synthetic outcomes, allowing access to different constitutional isomers from a common precursor. chemrxiv.org

Pummerer Reaction-Enabled Annulation Protocols

A novel and modular approach for the synthesis of alkyl quinoline-3-carboxylates utilizes a Pummerer reaction-enabled annulation. organic-chemistry.orgacs.orgnih.gov This method is particularly significant as it provides access to the 2,4-unsubstituted alkyl quinoline-3-carboxylate scaffold, for which synthetic routes were previously limited. acs.orgnih.gov

The reaction employs an acidic I₂–DMSO system to convert readily available starting materials, such as aspartates and anilines, into alkyl quinoline-3-carboxylates. organic-chemistry.orgacs.org Mechanistic studies have revealed a formal [3 + 2 + 1] annulation process. acs.orgnih.gov The Pummerer reaction itself involves the activation of dimethyl sulfoxide (B87167) (DMSO) by hydroiodic acid (HI) to generate a C1 synthon. acs.orgnih.gov Concurrently, the amino acid (aspartate) undergoes an I₂-mediated Strecker degradation to provide a C2 synthon. acs.orgnih.gov These two in situ generated synthons then undergo annulation with an aniline to selectively form the quinoline core. acs.orgnih.gov This protocol demonstrates good substrate compatibility and has been applied to the synthesis of a human 5-HT4 receptor ligand. organic-chemistry.orgnih.gov

| Starting Materials | Key Reagents | Proposed Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Aspartates, Anilines | I₂, DMSO | Pummerer reaction (C1 synthon from DMSO) + Strecker degradation (C2 synthon from aspartate) followed by [3+2+1] annulation with aniline | Alkyl quinoline-3-carboxylates | organic-chemistry.orgacs.orgnih.gov |

| Phenylalanines, Anilines | I₂, DMSO | Same as above, with phenylalanine providing the C2 synthon | 3-Arylquinolines | acs.orgnih.gov |

Iodine-Dimethyl Sulfoxide System for Alkyl Quinoline-3-carboxylate Formation

A notable metal-free approach for the synthesis of alkyl quinoline-3-carboxylates utilizes an acidic iodine-dimethyl sulfoxide (I₂-DMSO) system. beilstein-journals.org This method facilitates the conversion of readily available starting materials, such as aspartates or phenylalanines and anilines, into the desired quinoline products. The reaction mechanism is a sophisticated cascade where the I₂-DMSO system plays a dual role. beilstein-journals.org

The process is initiated by the activation of DMSO by hydrogen iodide (HI), which is generated in the reaction, leading to a Pummerer-type reaction. Concurrently, molecular iodine (I₂) mediates a Strecker degradation of the amino acid starting material. beilstein-journals.org This degradation generates key carbon-containing synthons required for building the quinoline core. This method represents an efficient, metal-free pathway to valuable quinoline-3-carboxylate derivatives. The I₂/DMSO system is recognized for its utility in forming various C-C and C-heteroatom bonds under sustainable conditions. acs.orgnih.gov

Formal [3+2+1] Annulation Mechanisms via Concurrently Generated Synthons

The I₂-DMSO system is also instrumental in facilitating a formal [3+2+1] annulation to construct the quinoline core. beilstein-journals.org In this process, the synthons are generated concurrently in the reaction mixture. Specifically, the Strecker degradation of an amino acid provides a C2 synthon, while DMSO can provide a C1 synthon. beilstein-journals.org These two fragments then react with an aniline, which acts as the N1-C2-C3 component, to assemble the final quinoline ring system. beilstein-journals.org

Another example of a [3+2+1] cyclocondensation involves the reaction of an enaminone, an aryl methyl ketone, and an arylamine, again under I₂/DMSO-controlled conditions, to produce 2,3-diaroylquinolines. acs.org These multi-component reactions are highly attractive as they allow for the rapid construction of complex molecules from simple precursors in a single step, embodying the principles of atom and step economy.

Carbon-Hydrogen Bond Activation and Oxidative Annulation Strategies

Transition metal-catalyzed C-H activation has become a premier strategy for the synthesis of complex heterocyclic compounds, offering novel pathways with high regioselectivity and efficiency. nih.govmdpi.com

Transition Metal-Catalyzed Approaches (e.g., Rhodium, Ruthenium, Cobalt, Copper, Silver)

A variety of transition metals have been successfully employed to catalyze the synthesis of quinolines and their derivatives through C-H activation and annulation pathways.

Rhodium (Rh): Rhodium(II) catalysts, such as Rh₂(esp)₂, are effective in synthesizing ethyl quinoline-3-carboxylates from indoles and halodiazoacetates. beilstein-journals.orgnih.govresearchgate.net The reaction proceeds under mild conditions and likely involves a cyclopropanation of the indole (B1671886) at the C2-C3 bond, followed by a ring-expansion of the resulting labile cyclopropane (B1198618) intermediate to form the six-membered pyridine (B92270) ring of the quinoline system. nih.govresearchgate.net High yields of up to 90% have been reported for this transformation. nih.gov

Ruthenium (Ru): Ruthenium catalysts, particularly complexes like [RuCl₂(p-cymene)]₂, are versatile for oxidative annulation reactions. acs.orgrsc.orgrsc.org They can catalyze the reaction between enaminones and anthranils through an aza-Michael addition and subsequent intramolecular annulation to access substituted quinolines. rsc.org Ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with various ketones is another established route to the quinoline core, representing a modified Friedländer synthesis. rsc.org Oxygen is often employed as a clean, terminal oxidant in these transformations. acs.org

Cobalt (Co): High-valent cobalt catalysts, such as Cp*Co(III), have emerged as powerful tools for C-H activation. nih.govrsc.orgrsc.orgacs.org These catalysts can achieve regioselective C-8 functionalization of quinoline N-oxides with internal alkynes via a combined C-H activation and oxygen atom transfer process. nih.govrsc.org This method allows for the introduction of substituents at a position that is often difficult to access through classical methods.

Copper (Cu): Copper catalysis provides an economical and efficient pathway for quinoline synthesis. mdpi.comnih.govrsc.org Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes proceed via an initial aldol reaction, followed by C(aryl)-N bond formation and elimination to yield the quinoline product. rsc.org Furthermore, copper has been used in [4+1+1] annulation strategies to synthesize complex quinolines, such as 2,3-diaroylquinolines, from sulfoxonium ylides and anthranils. mdpi.com

Silver (Ag): Silver salts, like silver acetate (B1210297) (AgOAc) or silver carbonate (Ag₂CO₃), are often used as potent oxidants or co-catalysts in C-H activation cycles. acs.orgmdpi.comberkeley.edu Silver can mediate the oxidative coupling and cyclization of N-arylimines and alkynes to form quinolines. acs.orgberkeley.edu It often plays a crucial role as an additive in reactions catalyzed by other transition metals like rhodium, iridium, or palladium, where it can act as a halide scavenger to generate a more active cationic catalyst. rsc.org

Interactive Table: Transition Metals in Quinoline-3-Carboxylate and Quinoline Synthesis

| Metal Catalyst System | Starting Materials | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Rhodium (Rh) | Indole, Halodiazoacetate | Ethyl quinoline-3-carboxylate | Mild conditions, Cyclopropanation/ring-expansion mechanism | beilstein-journals.org, nih.gov, researchgate.net |

| Ruthenium (Ru) | Enaminone, Anthranil | 3-Arylformyl quinoline | Aza-Michael addition/annulation cascade | rsc.org |

| Cobalt (Co) | Quinoline N-oxide, Alkyne | C8-functionalized quinoline | High regioselectivity for C8 position, C-H activation/O-atom transfer | nih.gov, rsc.org |

| Copper (Cu) | Enaminone, 2-Halobenzaldehyde | Substituted quinoline | Domino reaction (Aldol/C-N formation) | rsc.org |

| Silver (Ag) | N-Arylimine, Alkyne | Substituted quinoline | Acts as mediator/oxidant, often a co-catalyst | acs.org, berkeley.edu |

Cascade Reactions and Regioselectivity Control

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net The synthesis of quinoline-3-carboxylates via Rh(II)-catalyzed cyclopropanation-ring expansion is a prime example of a cascade process. nih.gov Similarly, the copper-catalyzed synthesis from enaminones involves a domino sequence of aldol addition, cyclization, and elimination. rsc.org A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes offers a rapid, additive-free route to polysubstituted quinolines. organic-chemistry.org

Controlling regioselectivity is a central challenge in C-H activation chemistry. nih.govmdpi.com In quinoline synthesis, the outcome of the reaction can often be directed to a specific position on the ring. For instance, the use of quinoline N-oxides as substrates is a common strategy to direct functionalization to the C2 or C8 positions. nih.govrsc.org The choice of metal catalyst and directing group on the substrate is crucial for controlling where the new bond forms. Cobalt catalysts, for example, show a high preference for the C8-position of quinoline N-oxides. nih.govrsc.org In contrast, other systems can favor the C2 position. This selectivity is often governed by the formation of a stable metallacycle intermediate, where the catalyst coordinates to the nitrogen of the quinoline or a directing group, bringing the metal center into proximity with a specific C-H bond. mdpi.comnih.gov

Green Chemistry Approaches in Quinoline-3-carboxylate Synthesis

Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. researchgate.netyoutube.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant green chemistry tool, offering dramatic reductions in reaction times, improved product yields, and often enabling solvent-free reactions. nih.govnih.govacs.orgnih.gov The synthesis of quinoline-3-carboxylic acid derivatives has been successfully achieved using microwave irradiation, often in environmentally benign solvents like water or under solvent-free conditions. nih.govchemicaljournals.com

The primary advantages of MAOS stem from the efficient and rapid heating of the reaction mixture via dielectric heating, which contrasts with the slower and less uniform heat transfer of conventional oil baths. researchgate.net This can lead to cleaner reactions with fewer byproducts. For example, multicomponent reactions to form complex quinoline hybrids have been efficiently performed under microwave irradiation, combining the benefits of both MCRs and MAOS to provide rapid access to diverse chemical libraries. acs.org The synthesis of novel quinoline derivatives via a Claisen rearrangement has been shown to be significantly more efficient with microwave heating compared to conventional methods, highlighting its advantages in yield and reaction speed. lew.ro

Interactive Table: Comparison of Conventional vs. MAOS in Quinoline Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage of MAOS | Reference(s) |

|---|---|---|---|---|

| Quinoline-fused benzodiazepine (B76468) synthesis | Several hours | 2-5 minutes | Drastic reduction in reaction time, green protocol | asianpubs.org |

| Claisen rearrangement for quinoline derivatives | Long heating periods | Minutes | Higher yields, shorter reaction times | lew.ro |

| Three-component synthesis of quinoline hybrids | Long reaction times | 8-20 minutes | High efficiency, rapid, low cost | acs.org |

| Synthesis of 3-methyl-1-phenyl-5-pyrazolone | N/A | 10 minutes | Rapid, solvent-less | chemicaljournals.com |

Solvent-Free Conditions and Recyclable Catalysts (e.g., TiO2 nanoparticles, Molecular Iodine)

In the quest for environmentally benign synthetic routes, solvent-free reactions and the use of recyclable catalysts have gained significant traction. These approaches not only reduce chemical waste but also often lead to improved reaction efficiency and simpler product isolation.

Vanadium-doped titanium dioxide (V-TiO2) nanoparticles have been effectively employed as a robust and reusable heterogeneous catalyst for the one-pot, four-component Hantzsch synthesis of polyhydroquinoline derivatives. researchgate.netrsc.org This solvent-free method involves the reaction of an arylaldehyde, a β-ketoester, dimedone, and ammonium acetate at 80°C. researchgate.netrsc.org The operational simplicity, short reaction times, and high yields are notable advantages of this protocol. rsc.org Furthermore, the catalyst can be easily recovered and reused multiple times without a significant loss in its catalytic activity. rsc.org A comparison with undoped commercial titania nanocatalysts revealed the superior performance of the V-TiO2 nanoparticles. researchgate.netrsc.org Similarly, pristine TiO2 nanoparticles have been demonstrated as an eco-friendly and efficient heterogeneous catalyst for the synthesis of 1,2-dihydroquinoline (B8789712) derivatives under solvent-free conditions, affording high yields.

Molecular iodine has emerged as a highly efficient and mild catalyst for the Friedländer annulation, a classic method for quinoline synthesis. organic-chemistry.orgrsc.org This approach allows for the synthesis of quinolines and polycyclic quinolines using as little as 1 mol% of iodine at room temperature. organic-chemistry.org The reaction proceeds cleanly with good to excellent yields for a variety of substrates and is notable for its operational simplicity and the use of an inexpensive and low-toxicity catalyst. This method avoids the harsh acidic or basic conditions often required in traditional Friedländer syntheses. For instance, the reaction of a 2-aminoaryl ketone with an α-methylene ketone in the presence of a catalytic amount of iodine in ethanol at room temperature provides the corresponding quinoline derivative in high yield.

The following table summarizes representative examples of these catalytic systems.

| Catalyst | Reaction Type | Conditions | Product Type | Yield (%) | Reference |

| V-TiO2 NPs | Hantzsch | Solvent-free, 80°C | Polyhydroquinolines | High | researchgate.netrsc.org |

| TiO2 NPs | Cascade | Solvent-free | 1,2-Dihydroquinolines | up to 98% | |

| I2 (1 mol%) | Friedländer | EtOH, r.t. | Quinolines | 53-98% | organic-chemistry.org |

| ZrO2/Fe3O4-MNPs | Friedländer | - | 2-methyl-4-phenylquinoline-3-carboxylate | - | researchgate.net |

Aqueous Media and Nano-Catalysis Applications

The use of water as a reaction solvent is highly desirable from a green chemistry perspective. Nano-catalysis in aqueous media combines the benefits of both, offering high catalytic efficiency and environmental compatibility.

Copper(II) oxide (CuO) nanoparticles have been shown to be an efficient and reusable catalyst for the one-pot Friedländer synthesis of quinolines. nih.gov Furthermore, CuFe2O4 nanoparticles serve as a magnetically recoverable and reusable catalyst for the synthesis of quinoline derivatives in aqueous media. nih.gov The development of nanocatalysts that are stable and active in water is a significant advancement. For example, gold(III)-catalyzed Friedländer synthesis of quinolines can be carried out in ethanol at room temperature, demonstrating the potential for milder reaction conditions. researchgate.netrsc.org The synthesis of quinoline-2,3-dicarboxylates has been achieved using recyclable nano copper oxide under ligand-free conditions. nih.gov

The following table provides examples of nano-catalyzed quinoline synthesis in various media.

| Catalyst | Reaction Type | Solvent | Product Type | Reference |

| Fe3O4@SiO2–SO3H NPs | Four-component condensation | Ethanol | Hexahydroquinoline-3-carbonitriles | nih.gov |

| CuFe2O4 NPs | - | Aqueous media | Quinoline derivatives | nih.gov |

| CuO NPs | Friedländer | - | Polysubstituted quinolines | nih.gov |

| NaAuCl4·2H2O | Friedländer | Ethanol | Polysubstituted quinolines | researchgate.net |

Derivatization and Chemical Transformations of Quinoline-3-carboxylate Scaffolds

The quinoline-3-carboxylate scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potentially valuable properties.

Esterification and Hydrolysis of Carboxylate Moieties

The carboxylate group at the 3-position of the quinoline ring is a key functional handle for derivatization. Esterification and hydrolysis are fundamental transformations that allow for the modulation of the compound's physicochemical properties.

The hydrolysis of quinoline-3-carboxylate esters to their corresponding carboxylic acids is a common and important transformation. nih.gov For example, 2-styrylquinoline-3-carboxylate derivatives can be hydrolyzed to the corresponding carboxylic acids, which have shown enhanced selectivity as antiproliferative agents. nih.gov A simple and concise one-pot protocol for the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis of the ester group. researchgate.net This highlights the utility of the carboxylate as a precursor to the more polar carboxylic acid functionality.

Conversely, the esterification of quinoline-3-carboxylic acids can be achieved through various standard methods. These ester derivatives are often key intermediates in multi-step synthetic sequences. The synthesis of ethyl quinoline-3-carboxylates from indoles and halodiazoacetates catalyzed by Rh(II) provides a direct route to these ester compounds. beilstein-journals.orgnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the fused benzene (B151609) ring. numberanalytics.comtutorsglobe.com

Electrophilic substitution on the quinoline ring typically occurs on the benzene ring, at positions 5 and 8, as the pyridine ring is deactivated by the nitrogen atom. tutorsglobe.comuop.edu.pkgcwgandhinagar.com These reactions often require vigorous conditions. uop.edu.pk For instance, nitration of quinoline with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. tutorsglobe.comuop.edu.pk

Nucleophilic substitution, on the other hand, preferentially occurs on the electron-deficient pyridine ring, primarily at the 2- and 4-positions. tutorsglobe.comuop.edu.pkgcwgandhinagar.comyoutube.com This reactivity is a key feature in the functionalization of the quinoline core.

Oxidation and Reduction Transformations of Functional Groups

The quinoline ring and its substituents can undergo various oxidation and reduction reactions, providing pathways to a wider range of derivatives. uop.edu.pkgcwgandhinagar.com

Oxidation of the quinoline ring itself is generally difficult. tutorsglobe.com However, side chains attached to the quinoline nucleus can be selectively oxidized. For example, the mild oxidation of a 2-chloroquinolin-3-yl methanol (B129727) derivative to the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622) has been reported. nih.gov Enzymatic oxidation of quinoline and its derivatives has also been explored, often leading to hydroxylation at the C-2 position. rsc.org

Reduction of the quinoline system is more common. Partial reduction of the pyridine ring can be achieved using reagents like tin and hydrochloric acid, yielding 1,2,3,4-tetrahydroquinoline. uop.edu.pkyoutube.com Complete reduction of both rings to decahydroquinoline (B1201275) can be accomplished through catalytic hydrogenation with catalysts like platinum. uop.edu.pk

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and have been widely applied to the quinoline scaffold. okstate.edu These reactions allow for the introduction of a wide variety of substituents onto the quinoline ring system.

The Suzuki coupling , which involves the reaction of an organoboron compound with a halide, has been used to synthesize aryl-substituted quinolines. researchgate.net This reaction is highly versatile and tolerant of many functional groups.

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another important transformation. okstate.edu This reaction is typically catalyzed by a palladium complex, often with a copper co-catalyst, although copper-free conditions have also been developed. rsc.org

The Heck reaction , the coupling of an alkene with an aryl halide, provides a means to introduce vinyl groups onto the quinoline ring. rsc.orgrsc.org

These cross-coupling reactions are generally carried out using a palladium catalyst and are compatible with a range of solvents and reaction conditions. rsc.orgacs.org The development of highly active and recyclable catalysts, including those based on N-heterocyclic carbenes and supported palladium nanoparticles, has further enhanced the utility of these methods. rsc.orgrsc.orgacs.org

Intramolecular Cyclizations and Annulation to Fused Systems

The synthesis of polycyclic aromatic compounds containing a quinoline core is a significant area of research due to the prevalence of these scaffolds in biologically active molecules and functional materials. The strategic use of intramolecular cyclization and annulation reactions starting from appropriately substituted quinoline-3-carboxylates, such as this compound, provides a powerful and convergent approach to construct complex fused systems. These methodologies often involve the formation of new rings by creating carbon-carbon or carbon-heteroatom bonds, leading to extended π-systems with unique electronic and photophysical properties.

Intramolecular cyclization reactions of quinoline derivatives can be promoted through various means, including thermal, photochemical, or acid-catalyzed conditions. The specific approach often depends on the nature of the substituents on the quinoline core and the desired fused system. For instance, the presence of a phenyl group at the 2-position of a quinoline-3-carboxylate offers a prime opportunity for cyclization onto the phenyl ring, leading to the formation of tetracyclic structures.

One of the most common strategies to effect such a transformation is through an intramolecular Friedel-Crafts acylation reaction. masterorganicchemistry.com This involves the conversion of the methyl ester group of this compound into a more reactive acylating agent, such as an acyl chloride. In the presence of a Lewis acid or a strong protic acid, the newly formed electrophilic center can then attack an activated position on the adjacent phenyl ring, leading to the formation of a new six-membered ring and yielding a benzo[c]acridine derivative. masterorganicchemistry.comorganic-chemistry.org

The efficiency and regioselectivity of these cyclizations are influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The substitution pattern on the phenyl ring can also direct the position of the intramolecular attack.

While direct intramolecular cyclization of this compound is a plausible synthetic route, the literature more broadly describes annulation strategies starting from precursors that build the quinoline ring and the fused system in a tandem or one-pot fashion. These methods often provide rapid access to complex polycyclic structures. For example, the multicomponent condensation of aromatic aldehydes, 1-naphthylamine, and dimedone is a well-established method for the synthesis of benzo[c]acridine derivatives. scielo.org.mxresearchgate.net

Furthermore, photochemical methods can be employed to induce cyclization. The photocyclization of 2-styrylquinolines, for instance, leads to the formation of quino[1,2-a]quinolizinium derivatives, highlighting the potential of light-induced intramolecular C-N bond formation. mdpi.com Although not a direct cyclization of the title compound, this illustrates the diverse strategies available for forming fused systems from quinoline precursors.

The following data tables summarize representative examples of intramolecular cyclization and annulation reactions leading to fused quinoline systems, showcasing the variety of substrates, conditions, and the resulting polycyclic structures.

Table 1: Examples of Intramolecular Cyclization Reactions for the Synthesis of Fused Quinoline Systems

| Starting Material | Reaction Conditions | Fused Product | Yield (%) | Reference |

| Methyl 2-((4-substituted phenyl)(methyl)amino)indole-3-carboxylates | Diphenyl ether, 250 °C | Tetracyclic ketones | 68-98 | nih.gov |

| 2-(4-oxo-1,4-dihydro-quinolin-2-yl)benzoic acid | Trimethyl orthoformate, MeOH, H₂SO₄ (cat.) | Tetracyclic isoindolo[2,1-a]quinoline-5,11-dione | 79 | nih.gov |

| 3-Phenylpropanoyl chloride | AlCl₃ | 3,4-Dihydro-1(2H)-naphthalenone | - | youtube.com |

| 4-Phenylbutanoyl chloride | AlCl₃ | α-Tetralone | - | youtube.com |

Table 2: Examples of Annulation Reactions for the Synthesis of Fused Quinoline Systems

| Reactants | Reaction Conditions | Fused Product | Yield (%) | Reference |

| Aromatic aldehydes, dimedone, 1-naphthylamine | SBA-Pr-SO₃H, solvent-free | 7,10,11,12-Tetrahydrobenzo[c]acridin-8(9H)-one derivatives | High | scielo.org.mxresearchgate.net |

| Dihalonaphthalenes, diphenylamines | Pd-catalyzed domino synthesis | Benzo[kl]acridine derivatives | up to 95 | rsc.org |

| Benzo[c]quinoline, bromoketones, dipolarophiles | [3+2] dipolar cycloaddition | Pyrrolobenzo[c]quinoline derivatives | 46-72 | mdpi.com |

These examples underscore the versatility of intramolecular cyclization and annulation strategies in the synthesis of complex, fused quinoline-containing heterocycles. The development of novel catalysts and reaction conditions continues to expand the scope and applicability of these powerful synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise connectivity and chemical environment of each atom in this compound can be established.

Proton NMR Chemical Shift Analysis and Proton Assignment

The ¹H NMR spectrum of a molecule provides detailed information about the number of different types of protons and their immediate electronic environment. While specific spectral data for this compound is not extensively published, the analysis of its close analogue, ethyl 2-phenylquinoline-3-carboxylate, offers valuable insights. The substitution of the ethyl group with a methyl group would primarily affect the chemical shift of the ester protons, with minor influences on the aromatic regions.

For the analogous ethyl ester, the aromatic protons of the quinoline and phenyl rings typically appear in the downfield region of the spectrum, from approximately 7.44 to 8.65 ppm. acs.org The proton at position 4 of the quinoline ring is notably deshielded and appears as a singlet. The protons of the phenyl group and the remaining protons of the quinoline ring's benzene moiety resonate as a complex multiplet. The ester's methylene (-CH₂-) and methyl (-CH₃) protons are observed further upfield. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogue Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~8.6 | Singlet |

| Aromatic-H (multiplet) | 7.4 - 8.2 | Multiplet |

| OCH₃ | ~3.9 | Singlet |

Note: These are predicted values based on analogue data and may vary slightly in experimental conditions.

Carbon-13 NMR Spectroscopy, DEPT-135, and Carbon Assignment

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments, which differentiate between CH, CH₂, and CH₃ carbons, a complete assignment of the carbon skeleton can be achieved.

For the ethyl 2-phenylquinoline-3-carboxylate analogue, the carbonyl carbon of the ester group is the most deshielded, appearing at approximately 168.0 ppm. The aromatic carbons resonate in the range of 125.5 to 158.1 ppm. acs.org The carbon of the methyl group in the methyl ester would be expected to appear at a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogue Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C=O | ~168 | No Signal |

| Aromatic C (quaternary) | 125 - 159 | No Signal |

| Aromatic CH | 125 - 139 | Positive |

| OCH₃ | ~52 | Positive |

Note: These are predicted values based on analogue data and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For ethyl 2-phenylquinoline-3-carboxylate, the calculated mass for the protonated molecule [M+H]⁺ (C₁₈H₁₅NO₂) is 278.1103, with an experimental value found at 278.1181. acs.orgntu.edu.sg This close correlation confirms the elemental composition of the ethyl analogue. A similar analysis for this compound (C₁₇H₁₃NO₂) would be expected to yield a protonated molecule with a calculated m/z that confirms its distinct elemental formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of a quinoline derivative like this compound would be characterized by several key absorption bands.

For the closely related ethyl 2-phenylquinoline-3-carboxylate, characteristic peaks are observed for the C=O stretch of the ester at approximately 1721 cm⁻¹, C=N and C=C stretching vibrations of the quinoline and phenyl rings in the 1620-1451 cm⁻¹ region, and C-O stretching of the ester group around 1234 cm⁻¹. acs.org Aromatic C-H stretching vibrations are also visible above 3000 cm⁻¹. acs.org The IR spectrum of the methyl ester would exhibit a very similar pattern, confirming the presence of these key functional groups.

Table 3: Characteristic IR Absorption Bands for 2-Phenylquinoline-3-carboxylate Esters

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O (ester) | Stretch | ~1720 |

| C=N, C=C (aromatic) | Stretch | 1450 - 1620 |

| C-O (ester) | Stretch | 1100 - 1300 |

X-ray Crystallography for Solid-State Molecular Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, related structures of substituted 2-phenylquinoline (B181262) derivatives have been determined. chemrxiv.org These studies confirm the planar nature of the quinoline ring system and provide detailed insights into the conformational preferences of substituents. Obtaining a crystal structure of this compound would be invaluable for a complete understanding of its solid-state architecture and packing.

Molecular Geometry and Conformation Analysis

The precise molecular geometry of this compound is not extensively documented in publicly available literature. However, analysis of closely related analogues provides significant insights into its likely conformation.

For instance, the crystal structure of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate reveals a nearly planar quinoline ring system, with a maximum deviation of -0.021 Å for the C18 atom. nih.gov The phenyl ring is oriented at a significant dihedral angle of 80.44(4)° with respect to the quinoline plane. nih.gov This substantial twist is a common feature in such multi-ring systems, arising from steric hindrance between the substituents on the quinoline and phenyl rings.

Similarly, in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , the quinoline ring system is also planar, with a root-mean-square (r.m.s.) deviation of 0.032 Å. nih.gov The phenyl ring in this analogue is twisted out of the quinoline plane by 57.5(1)°. nih.gov In another analogue, N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide , the dihedral angle between the quinoline ring system and the phenyl ring is 49.40(5)°. nih.gov

A study of Methyl 2-phenylquinoline-4-carboxylate shows that its asymmetric unit contains two independent molecules. iucr.org These molecules primarily differ in the rotational orientation of the phenyl group relative to the quinoline moiety. iucr.org

Based on these analogues, it can be inferred that this compound likely adopts a non-planar conformation where the quinoline core remains relatively flat, while the 2-phenyl group is rotated out of this plane to minimize steric strain. The exact dihedral angle would be influenced by the electronic and steric nature of the substituents.

Table 1: Dihedral Angles in Analogues of this compound

| Compound | Dihedral Angle between Quinoline and Phenyl Rings | Reference |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 80.44(4)° | nih.gov |

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 57.5(1)° | nih.gov |

| N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide | 49.40(5)° | nih.gov |

Crystal Packing and Intermolecular Non-Covalent Interactions (e.g., Carbon-Hydrogen…π, π-π Stacking)

In the crystal structure of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate , intermolecular C—H···O hydrogen bonds are observed, which link molecules into centrosymmetric dimers. nih.gov Furthermore, π-π stacking interactions between the quinoline ring systems of adjacent molecules contribute to the stabilization of the crystal structure, with a centroid-centroid distance of 3.812(1) Å. nih.gov Weak C—H···π interactions are also present. nih.gov

For Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , the crystal structure is primarily stabilized by weak C—H···π interactions. nih.gov

In the case of Methyl 2-phenylquinoline-4-carboxylate , the molecules form stacks along the b-axis through π-π stacking interactions of the heterocyclic rings, with the shortest inter-centroid distance being 3.5775(8) Å. iucr.org

These examples from closely related compounds suggest that the crystal packing of this compound is likely to be influenced by a combination of hydrogen bonding (if suitable donors and acceptors are present in the crystal), C—H···π interactions, and prominent π-π stacking of the aromatic quinoline and phenyl rings.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Spectral Profile Analysis and Wavelength Maxima Determination

The electronic absorption and emission properties of quinoline derivatives are of great interest for applications in optical materials and as fluorescent probes.

A study involving the synthesis of This compound reports the recording of its ultraviolet-visible (UV-Vis) absorption spectrum. chemrxiv.org The spectrum, taken in the solution phase, showed absorption peaks at approximately 206, 270, and 324 nm. chemrxiv.org These absorption bands are characteristic of the π → π* electronic transitions within the extended aromatic system of the quinoline and phenyl rings.

For comparison, the UV-Vis absorption spectra of a series of novel sulphonamide derivatives based on a 2-methyl-4-phenylquinoline-3-carboxylate scaffold were recorded in acetonitrile. nih.gov These compounds exhibited absorption bands in the range of 337.83 nm to 341.73 nm, attributed to n → π* transitions. nih.gov

The fluorescence spectra of these sulphonamide derivatives were also recorded in acetonitrile, with an excitation wavelength of 340 nm. The emission wavelengths were observed in the range of 411.70 nm to 429.90 nm. nih.gov It was noted that a ketone group at the 3rd position of the quinoline ring leads to lower fluorescence intensity compared to a carboxylic ester, due to the ketone's stronger electron-withdrawing nature which can destabilize the excited state and promote non-radiative decay pathways. nih.gov

Quantum Yield and Molar Extinction Coefficient Determinations

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), while the probability of light absorption at a specific wavelength is described by the molar extinction coefficient (ε).